

A Technical Guide to the Commercial Availability and Purity of Heptenoic Acid

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Compound of Interest

Compound Name: *Heptenoic acid*

Cat. No.: *B7823358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of various isomers of **heptenoic acid**, a seven-carbon unsaturated carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are considering the use of **heptenoic acid** in their work. The guide details commercially available isomers, their typical purities, and the analytical methodologies used for their characterization. Furthermore, it explores the biological relevance of short-chain fatty acids, providing context for the potential applications of **heptenoic acid** in cellular signaling and drug development.

Commercial Availability and Purity of Heptenoic Acid Isomers

Heptenoic acid exists in several isomeric forms depending on the position and stereochemistry of the double bond. The commercial availability and purity of these isomers can vary among suppliers. The following table summarizes the available data for the most common isomers.

Isomer	CAS Number	Supplier(s)	Stated Purity	Analytical Method
trans-2-Heptenoic Acid	18999-28-5	TCI America[1], Chem-Impex[2], Santa Cruz Biotechnology[3], Fisher Scientific[4], ChemicalBook[5]	≥90% to 98%	Gas Chromatography (GC)
3-Heptenoic Acid	29901-85-7	Chem-Impex[6], TCI America[7], Fisher Scientific[7][8], ChemScene[9], Santa Cruz Biotechnology[10]	≥90%	Gas Chromatography (GC)
4-Heptenoic Acid	35194-37-7	BOC Sciences[11]	Inquire for purity	Not specified
6-Heptenoic Acid	1119-60-4	Sigma-Aldrich[12][13], Fisher Scientific[14], ChemSynthesis[15]	96% to 99%	Not specified

Note: Purity levels and availability are subject to change and may vary by specific lot and supplier. It is recommended to contact the suppliers directly for the most current information and detailed certificates of analysis.

Experimental Protocols for Purity Determination

Accurate determination of the purity of **heptenoic acid** is crucial for its application in research and drug development. The most common methods for assessing the purity of fatty acids are

Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acids, a derivatization step to convert them into more volatile esters (e.g., methyl esters) is typically required.

Methodology:

- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - Approximately 10 mg of the **heptenoic acid** sample is dissolved in 1 mL of a 2% methanolic sulfuric acid solution.
 - The mixture is heated at 60°C for 1 hour in a sealed vial.
 - After cooling, 1 mL of hexane and 0.5 mL of saturated sodium chloride solution are added.
 - The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.
- GC-MS Analysis:
 - Instrument: Agilent GC-MS system (or equivalent).
 - Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Temperature Program:
 - Initial temperature of 60°C, hold for 2 minutes.
 - Ramp to 240°C at a rate of 10°C/min.

- Hold at 240°C for 5 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Data Analysis:

The purity is determined by calculating the peak area percentage of the **heptenoic acid** methyl ester relative to the total peak area of all components in the chromatogram. Identification of the **heptenoic acid** peak is confirmed by its mass spectrum, which is compared to a reference library.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **heptenoic acid** sample into a clean vial.
 - Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give signals of comparable intensity to the analyte signals.

- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a volumetric flask.
- Transfer an aliquot of the solution to an NMR tube.

• ^1H -NMR Spectroscopy:

- Instrument: 400 MHz NMR spectrometer (or higher).
- Solvent: Chloroform-d (CDCl_3).
- Number of Scans: 16 or higher for good signal-to-noise ratio.
- Relaxation Delay (d1): At least 5 times the longest T_1 relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often used.

• Data Processing and Analysis:

- Apply phasing and baseline correction to the spectrum.
- Integrate a well-resolved signal of the **heptenoic acid** (e.g., the vinyl protons) and a well-resolved signal of the internal standard.
- The purity of the **heptenoic acid** is calculated using the following formula:

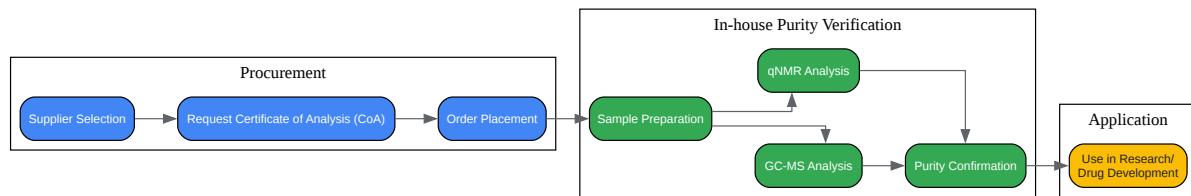
$$\text{Purity (\%)} = (\text{I_analyte} / \text{N_analyte}) * (\text{N_std} / \text{I_std}) * (\text{MW_analyte} / \text{m_analyte}) * (\text{m_std} / \text{MW_std}) * \text{P_std}$$

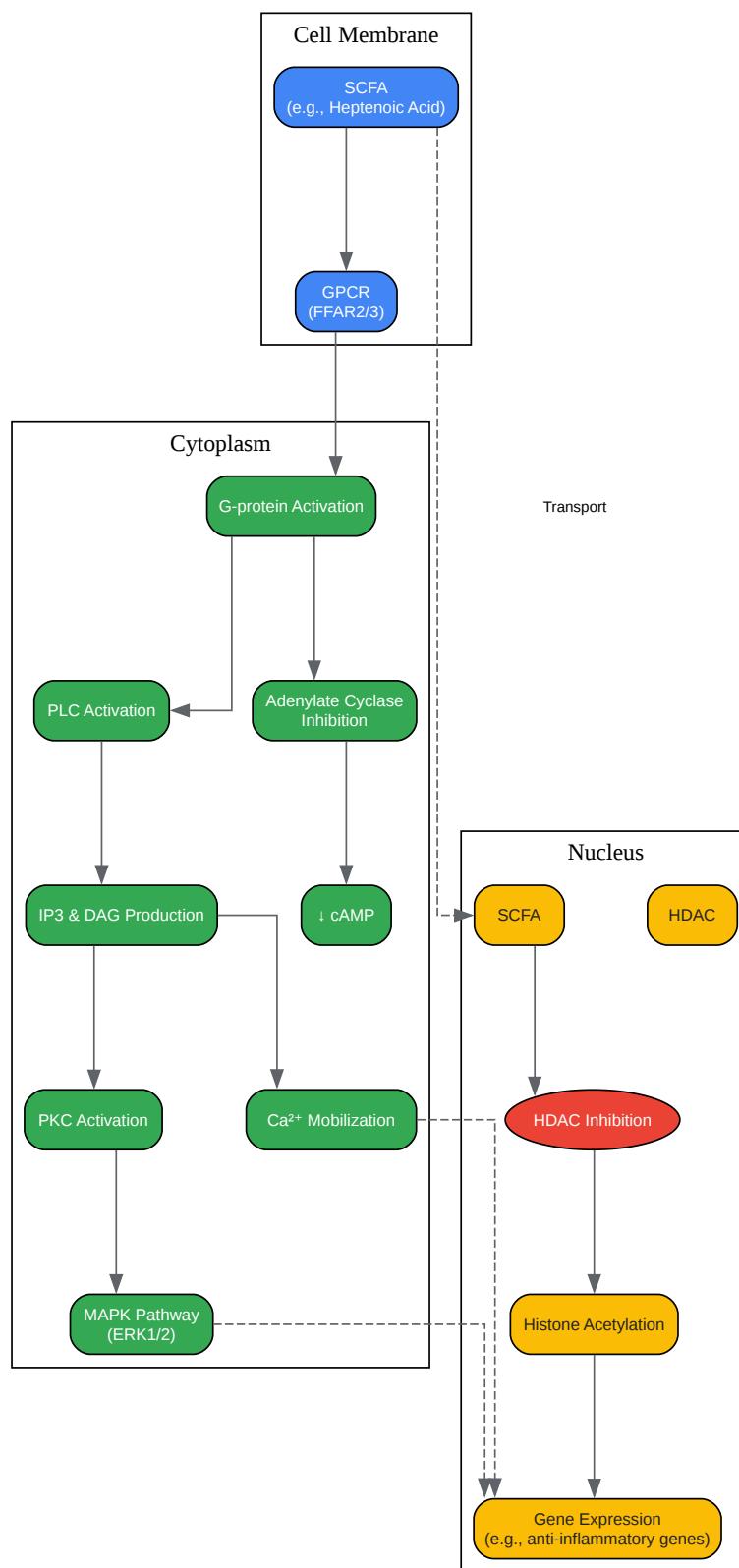
Where:

- I_analyte and I_std are the integral values for the analyte and standard.
- N_analyte and N_std are the number of protons for the respective integrated signals.
- MW_analyte and MW_std are the molecular weights of the analyte and standard.
- m_analyte and m_std are the masses of the analyte and standard.
- P_std is the purity of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the procurement and purity verification of **heptenoic acid** for research purposes.





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